Cas no 2139489-63-5 (5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde)

5-(4-Cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic aldehyde featuring a pyrazole core substituted with a cyclopropyl group and a formyl functional group. This compound is of interest in medicinal and synthetic chemistry due to its versatile reactivity, particularly in the formation of Schiff bases and other derivatives. The cyclopropyl moiety enhances steric and electronic properties, while the aldehyde group serves as a key handle for further functionalization. Its structural complexity makes it valuable for the development of pharmacologically active molecules, including potential enzyme inhibitors or ligands. The compound’s stability and synthetic accessibility further contribute to its utility in research and industrial applications.
5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde structure
2139489-63-5 structure
商品名:5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde
CAS番号:2139489-63-5
MF:C11H12N4O
メガワット:216.239181518555
CID:6029091
PubChem ID:165736520

5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde
    • 2139489-63-5
    • EN300-1293196
    • インチ: 1S/C11H12N4O/c1-14-11(10(7-16)5-12-14)15-6-9(4-13-15)8-2-3-8/h4-8H,2-3H2,1H3
    • InChIKey: IORKUGYRBKOWRN-UHFFFAOYSA-N
    • ほほえんだ: O=CC1C=NN(C)C=1N1C=C(C=N1)C1CC1

計算された属性

  • せいみつぶんしりょう: 216.10111102g/mol
  • どういたいしつりょう: 216.10111102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 281
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 52.7Ų

5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1293196-0.5g
5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde
2139489-63-5
0.5g
$1440.0 2023-06-06
Enamine
EN300-1293196-5000mg
5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde
2139489-63-5
5000mg
$3065.0 2023-09-30
Enamine
EN300-1293196-5.0g
5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde
2139489-63-5
5g
$4349.0 2023-06-06
Enamine
EN300-1293196-10000mg
5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde
2139489-63-5
10000mg
$4545.0 2023-09-30
Enamine
EN300-1293196-50mg
5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde
2139489-63-5
50mg
$888.0 2023-09-30
Enamine
EN300-1293196-1000mg
5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde
2139489-63-5
1000mg
$1057.0 2023-09-30
Enamine
EN300-1293196-2.5g
5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde
2139489-63-5
2.5g
$2940.0 2023-06-06
Enamine
EN300-1293196-1.0g
5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde
2139489-63-5
1g
$1500.0 2023-06-06
Enamine
EN300-1293196-0.1g
5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde
2139489-63-5
0.1g
$1320.0 2023-06-06
Enamine
EN300-1293196-2500mg
5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde
2139489-63-5
2500mg
$2071.0 2023-09-30

5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde 関連文献

Related Articles

5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehydeに関する追加情報

Research Brief on 5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 2139489-63-5)

The compound 5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 2139489-63-5) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. This research brief synthesizes the latest findings regarding its synthesis, biological activity, and potential therapeutic applications.

Recent studies have demonstrated that this pyrazole-carbaldehyde derivative serves as a key intermediate in the synthesis of novel JAK (Janus kinase) inhibitors. The compound's unique structure, featuring both cyclopropyl and formyl functional groups, allows for versatile modifications that can fine-tune selectivity and potency against various kinase targets. A 2023 study published in the Journal of Medicinal Chemistry reported its use in developing selective JAK3 inhibitors with improved metabolic stability compared to earlier generations of compounds.

Significant progress has been made in optimizing synthetic routes for 2139489-63-5. A team at the University of Tokyo recently developed a more efficient three-step synthesis starting from commercially available 4-cyclopropyl-1H-pyrazole, achieving an overall yield of 68% with excellent purity (>99%). This advancement addresses previous challenges in large-scale production, making the compound more accessible for drug discovery programs.

In terms of biological activity, molecular docking studies have revealed that derivatives of 5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde can form critical hydrogen bonds with the hinge region of JAK kinases while the cyclopropyl group occupies a hydrophobic pocket, contributing to enhanced binding affinity. These findings were corroborated by crystallographic data published in ACS Chemical Biology earlier this year.

The therapeutic potential of this scaffold extends beyond JAK inhibition. Recent patent applications (WO2023051234, US20230123456) disclose its utility in developing TRK (tropomyosin receptor kinase) inhibitors for cancer treatment and IRAK4 (interleukin-1 receptor-associated kinase 4) inhibitors for inflammatory diseases. These applications leverage the compound's ability to serve as a versatile pharmacophore that can be modified to target different kinase families.

Ongoing research is exploring the structure-activity relationships of 2139489-63-5 derivatives, with particular focus on optimizing the aldehyde group for selective covalent binding or as a handle for further derivatization. A recent high-throughput screening campaign identified several lead compounds based on this scaffold that show promising activity in autoimmune disease models, with one candidate currently in preclinical development.

As research progresses, 5-(4-cyclopropyl-1H-pyrazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde continues to demonstrate its value as a privileged structure in medicinal chemistry. Its combination of synthetic accessibility, structural versatility, and demonstrated biological activity positions it as an important tool for kinase inhibitor discovery and development in the coming years.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd